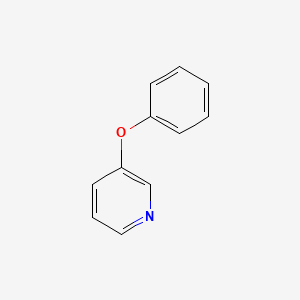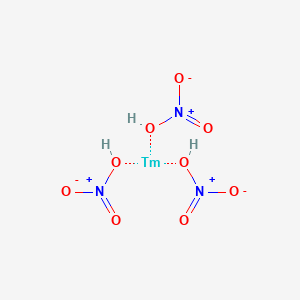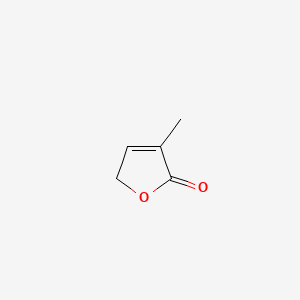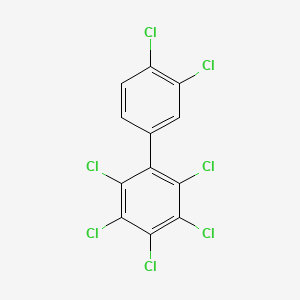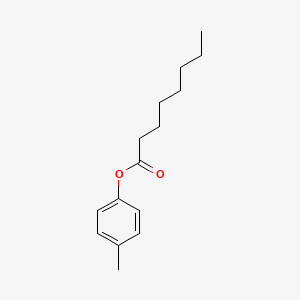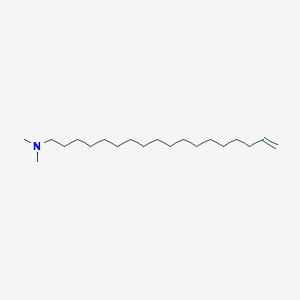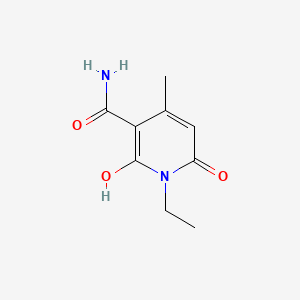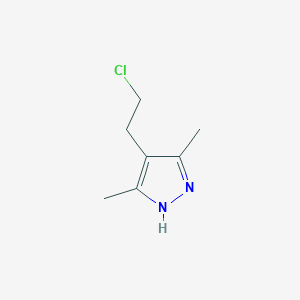
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
A compound’s description often includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s physical appearance and any notable chemical properties .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the reaction mechanism .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial and DNA Photocleavage Activity
- Compounds synthesized from 3,5-dimethyl-1H-pyrazole derivatives displayed notable antibacterial and DNA photocleavage activity, particularly in their silver complex forms. These compounds, including derivatives of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, showed excellent antibacterial activity against various bacterial strains and effectively degraded DNA even at low concentrations (Sharma et al., 2020).
Antioxidant Properties
- Pyrazole derivatives, including 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, have demonstrated diverse biological activities, including antioxidant properties. These compounds have shown potential in scavenging free radicals and have been compared positively with standard controls in antioxidant activities (Karrouchi et al., 2019).
Synthesis and Reactivity
- Innovative methods for synthesizing 3,5-dimethyl pyrazoles, including 4-halo derivatives, have been developed. These methods, such as ultrasound irradiation, enhance the reactivity and yield of these compounds, broadening their applicability in various scientific research domains (Stefani et al., 2005).
Anticancer Activity
- A family of compounds containing the pyrazole core, including 3,5-dimethyl-1H-pyrazoles, was synthesized and evaluated against a wide library of cancer cell lines. These compounds showed promising anticancer activity, highlighting their potential in pharmacological research (Bustos et al., 2018).
Corrosion Inhibition
- Pyrazole derivatives, including 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, have been studied as corrosion inhibitors for various metals. These compounds have been effective in inhibiting corrosion, particularly in acidic environments, making them valuable in industrial and engineering applications (El Arrouji et al., 2020).
Synthesis of Water-Soluble Complexes
- New water-soluble pyrazolate rhodium(I) complexes were synthesized using 3,5-dimethylpyrazole derivatives. These complexes have potential applications in catalysis and materials science, demonstrating the versatility of pyrazole-based compounds (Esquius et al., 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKLSRDKPNOWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358721 | |
| Record name | 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
CAS RN |
79379-05-8 | |
| Record name | 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)
